molecular formula C17H16N2O4S B2905102 N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 206983-65-5

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2905102
CAS No.: 206983-65-5
M. Wt: 344.39
InChI Key: DFIFBTUPLYZTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the class of benzothiazole derivatives, which are recognized as privileged scaffolds in drug discovery due to their versatile biological activities . The structure combines a 1,3-benzothiazole moiety with a 3,4,5-trimethoxybenzamide group, a combination that is frequently investigated for its potential to interact with various biological targets. Scientific studies on closely related analogues have demonstrated that this family of compounds possesses promising antiproliferative activity against a range of human cancer cell lines, making them valuable scaffolds for the development of novel anticancer agents . Furthermore, benzothiazole-containing compounds have shown potent antibacterial properties . Recent research on structurally similar diarylurea analogues has identified specific compounds with enhanced activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis , in some cases exceeding the potency of the established antimicrobial agent Triclocarban . The mechanism of action for these compounds is an area of active investigation, with research suggesting that the antioxidant capacity may play a role in their biological activity. The antioxidative potential, which can be rationalized through computational studies, may contribute to their overall effects in biological systems, including the modulation of reactive oxygen species (ROS) in cellular environments . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-12-8-10(9-13(22-2)15(12)23-3)16(20)19-17-18-11-6-4-5-7-14(11)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIFBTUPLYZTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206983-65-5
Record name N-(1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXYBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane or dimethylformamide under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been investigated for its potential anticancer properties. Research indicates that the compound may inhibit cancer cell proliferation through several mechanisms:

  • Induction of Apoptosis : The compound has shown the ability to induce programmed cell death in various cancer cell lines. Studies have reported that it affects key signaling pathways involved in cell survival and proliferation, leading to apoptosis .
  • Cytotoxic Effects : In vitro assays have demonstrated significant cytotoxicity against multiple cancer types, with IC50 values indicating effective concentrations for inhibiting cell growth. For example, it has been shown to be particularly effective against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, which is attributed to its ability to target essential enzymes involved in bacterial cell wall synthesis. Research findings include:

  • Broad-Spectrum Activity : this compound has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The interaction with specific molecular targets allows the compound to disrupt bacterial growth by inhibiting critical enzymatic functions necessary for maintaining cell integrity .

Synthetic Applications

This compound serves as a valuable building block in synthetic chemistry:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex benzothiazole derivatives and other heterocyclic compounds. The presence of methoxy groups enhances its reactivity and solubility, making it an attractive precursor in organic synthesis .

Material Science Applications

The unique structural properties of this compound have led to exploration in material science:

  • Fluorescent Probes : Due to its photophysical properties, the compound is being investigated as a fluorescent probe for biological imaging applications .

Case Studies

  • Anticancer Studies : A study published in 2023 evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated an IC50 value of 15 µM after 48 hours of treatment, suggesting strong potential for further development as an anticancer agent .
  • Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the growth of bacterial cells by targeting essential enzymes involved in cell wall synthesis. In cancer cells, it may induce apoptosis by interacting with key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Analogs: Benzimidazole vs. Benzothiazole Derivatives

Compound 22 (N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide)

  • Structure : Replaces benzothiazole with a benzimidazole ring (nitrogen-rich heterocycle).
  • Synthesis: Prepared via condensation of 3,4,5-trimethoxybenzoyl chloride with 2-amino-5(6)-cyanobenzimidazole, yielding 72% .
  • Physical Properties : Melting point 247–250°C; NMR data confirms the amide linkage and trimethoxy substitution.

N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide

  • Structure : Simplifies the heterocycle to a bromophenyl group.
  • Synthesis : Derived from 3,4,5-trimethoxybenzoyl chloride and 4-bromoaniline .
  • Crystallography : Exhibits N–H···O hydrogen bonding, influencing crystal packing .
Acrylamide Derivatives with Extended Conformations

N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a)

  • Structure : Incorporates a furan-linked acrylamide scaffold.
  • Physical Properties : Melting point 222–224°C; IR and NMR confirm α,β-unsaturated ketone and amide bonds .

N-(3-(4-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2b)

  • Synthesis : Yield 50.89% via oxazolone and aryl amine condensation .
  • Key Feature : The chlorophenyl group introduces an electron-withdrawing effect, which may stabilize the acrylamide’s reactive site .
Substituted Benzamides with Functionalized Aromatic Rings

N-(4-Hydroxyphenyl)-3,4,5-Trimethoxybenzamide Derivatives

  • Activity : Evaluated as memory enhancers, leveraging the hydroxyl group for blood-brain barrier penetration .
  • Comparison : The hydroxyl group increases polarity compared to benzothiazole, favoring CNS targeting but reducing metabolic stability .

N-(4-Cyanophenyl)-3,4,5-Trimethoxybenzamide

  • Structure: Features a cyano substituent (electron-withdrawing).
  • Molecular Weight: 312.32 g/mol; the cyano group may enhance binding to electron-deficient targets .

Comparative Data Table

Compound Name Core Structure Melting Point (°C) Yield (%) Key Functional Groups Biological Activity Reference
N-(1,3-Benzothiazol-2-yl)-3,4,5-TMB (Target) Benzothiazole Not reported - S-heterocycle, 3×OCH3 Hypothesized anticancer -
Compound 22 Benzimidazole 247–250 72 N-heterocycle, CN, 3×OCH3 Not reported
N-(4-Bromophenyl)-3,4,5-TMB Bromophenyl Not reported - Br, 3×OCH3 Structural studies
4a (Acrylamide) Furan-acrylamide 222–224 - Furan, α,β-unsaturated ketone Potential chemotherapeutic
N-(4-Hydroxyphenyl)-3,4,5-TMB Hydroxyphenyl Not reported - OH, 3×OCH3 Memory enhancement

Key Structural and Functional Insights

Heterocycle Impact :

  • Benzothiazole’s sulfur atom enhances lipophilicity compared to benzimidazole, favoring membrane permeability .
  • Benzimidazole derivatives may exhibit stronger hydrogen-bonding interactions due to additional nitrogen atoms .

Substituent Effects :

  • Electron-withdrawing groups (e.g., CN, Br) stabilize the amide bond but may reduce solubility .
  • Hydroxyl groups improve polarity for CNS-targeted activity but increase susceptibility to metabolic oxidation .

Biological Activity

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound integrates a benzothiazole moiety with a trimethoxybenzamide structure, which enhances its solubility and reactivity. This article explores the biological activities of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H22N2O4S
  • Molecular Weight : 434.51 g/mol
  • CAS Number : 388080-00-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anticancer Activity :
    • The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis and affecting cell cycle progression. Studies indicate that it may inhibit specific kinases involved in tumor growth and survival pathways .
    • In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for cell growth inhibition .
  • Antimicrobial Properties :
    • Research has highlighted its activity against several bacterial strains, suggesting that it may target essential enzymes involved in bacterial cell wall synthesis . The compound's structural features contribute to its binding affinity to these targets.

Case Studies and Experimental Results

A summary of notable studies investigating the biological activity of this compound is presented below:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against HCC827 (IC50 6.26 μM) and NCI-H358 (IC50 6.48 μM) cell lines .
Study 2Antimicrobial ActivityShowed effectiveness against multiple bacterial strains; specific mechanisms still under investigation .
Study 3Mechanistic InsightsIdentified pathways involved in apoptosis induction; highlighted the role of kinase inhibition .

Comparative Analysis with Related Compounds

The unique structural features of this compound set it apart from other benzothiazole derivatives. Below is a comparison with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(1,3-benzothiazol-2-yl)-4-methoxybenzamideContains one methoxy groupModerate anticancer activity
N-(1,3-benzothiazol-2-yl)-2-nitrobenzamideNitro substituent instead of methoxy groupsDifferent electronic properties; varied biological effects
N-(1,3-benzothiazol-2-yl)-3-methoxybenzamideOne methoxy groupLimited activity compared to trimethoxy derivative

The presence of three methoxy groups in the trimethoxy derivative enhances its solubility and potentially increases its biological efficacy compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves coupling a benzothiazole-2-amine derivative with 3,4,5-trimethoxybenzoyl chloride under reflux in anhydrous solvents (e.g., dichloromethane or THF). Catalysts like DMAP or triethylamine are used to enhance reactivity. Reaction optimization focuses on temperature control (60–80°C), pH adjustment (neutral to slightly basic), and solvent purity to achieve yields >70%. Post-synthesis purification employs preparative HPLC or column chromatography, followed by structural validation via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy .

Q. How is the compound characterized analytically, and what key spectral data distinguish it from analogs?

  • Answer : Key analytical techniques include:

  • NMR : Distinct peaks for the trimethoxybenzamide group (δ ~3.8–3.9 ppm for OCH3_3 and δ ~7.1–7.3 ppm for aromatic protons) and benzothiazole protons (δ ~7.8–8.1 ppm).
  • HPLC : Purity >95% with retention times specific to the compound’s polarity.
  • HRMS : Exact mass confirmation (e.g., [M+H]+^+ at m/z 373.1052 for C17_{17}H17_{17}N2_2O4_4S). Discrepancies in these markers suggest impurities or structural deviations .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Answer : Initial screening includes:

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity.
  • Enzyme inhibition : Testing against kinases (e.g., EGFR) or proteases (e.g., MMP-9) via fluorometric/colorimetric kits. Dose-response curves (IC50_{50}) and structure-activity comparisons with analogs guide hit prioritization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives like this compound?

  • Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time) or structural impurities. Mitigation strategies:

  • Reproducibility checks : Replicate assays across independent labs using standardized protocols.
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites.
  • Computational modeling : Molecular docking to validate target binding (e.g., benzothiazole interactions with DNA topoisomerase or tubulin). Cross-referencing with crystallographic data (e.g., PDB entries) clarifies mechanistic inconsistencies .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Answer :

  • Solubility enhancement : Co-solvents (DMSO/PEG mixtures) or nanoformulation (liposomes, polymeric nanoparticles).
  • Bioavailability : Prodrug design (e.g., esterification of methoxy groups) or co-administration with CYP450 inhibitors to reduce hepatic metabolism.
  • Pharmacokinetic profiling : IV/PO dosing in rodent models with LC-MS quantification of plasma/tissue concentrations. Adjustments to logP (target <5) and PSA (<140 Å2^2) improve ADME properties .

Q. How do substituent modifications on the benzothiazole or trimethoxybenzamide moieties affect target selectivity?

  • Answer : Systematic SAR studies reveal:

  • Benzothiazole modifications : Electron-withdrawing groups (e.g., -NO2_2) enhance DNA intercalation, while alkyl chains improve membrane permeability.
  • Trimethoxybenzamide adjustments : Replacing methoxy with ethoxy groups alters kinase inhibition profiles (e.g., CDK2 vs. Aurora B).
  • Hybrid analogs : Introducing furan or thienopyridine rings (e.g., from related compounds in and ) diversifies biological targets. Quantitative SAR (QSAR) models using Hammett constants or molecular descriptors predict activity trends .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • Answer :

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts upon compound binding.
  • CRISPR/Cas9 knockout : Validate dependency on suspected targets (e.g., knocking out EGFR to assess apoptosis induction).
  • Transcriptomics/proteomics : RNA-seq or SILAC-based profiling to identify downstream pathways (e.g., p53 activation or oxidative stress markers) .

Methodological Notes for Experimental Design

  • Synthetic Reproducibility : Always include a control reaction with known yields (e.g., ’s 70% yield for a similar benzamide) to troubleshoot batch variations.
  • Data Normalization : In bioassays, normalize activity to reference compounds (e.g., doxorubicin for cytotoxicity) and account for solvent effects (e.g., DMSO <0.1% v/v).
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons; report effect sizes and confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.